(5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate
Overview
Description
Scientific Research Applications
Anticancer Evaluation
This compound has been evaluated for its potential anticancer properties. For instance, a study published on MDPI showed that derivatives of 1,3,4-oxadiazoles, which include the mentioned compound, have shown potent anticancer activities against MCF-7 breast cancer cell lines .
Antibacterial Activity
Research indicates that compounds with the 1,3,4-oxadiazole moiety exhibit moderate antibacterial action against various bacterial strains such as S. aureus and E. coli .
Oral Bioavailability
In silico results suggest that compounds like (5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate conform to Lipinski’s rule of five, indicating positive oral bioavailability which is crucial for drug development .
Mitochondrial Enzyme Activity Measurement
The compound has been used in MTT assays to measure the activity of mitochondrial enzymes in living cells by reducing tetrazolium dye to formazan, which is essential in quantifying cell viability .
Synthesis and Characterization
There has been significant research into the synthesis and characterization of oxadiazoles. Studies have detailed the process of cyclization and nucleophilic alkylation to create unique series of oxadiazoles for further evaluation .
Drug Design and Synthesis
The compound serves as a building block in the design and synthesis of more complex molecules with potential therapeutic effects. For example, a series of substituted benzamides incorporating the oxadiazole moiety were synthesized for anticancer evaluation .
Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazole derivatives, which include this compound, have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture . They exhibit a broad spectrum of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Biochemical Pathways
It’s known that oxadiazole derivatives can affect various biochemical pathways related to their biological activities .
Pharmacokinetics
It’s known that oxadiazole derivatives can be metabolized by hydroxylation and then conjugation with sulfate .
Result of Action
It’s known that oxadiazole derivatives can have various effects at the molecular and cellular level, depending on their specific biological activities .
Action Environment
It’s known that the biological activity of oxadiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
properties
IUPAC Name |
(5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-4-7-8-6(11-4)3-10-5(2)9/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHPMEPSTMMRMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)COC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231165 | |
Record name | 1,3,4-Oxadiazole-2-methanol, 5-methyl-, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1,3,4-oxadiazol-2-yl)methyl acetate | |
CAS RN |
1240526-45-7 | |
Record name | 1,3,4-Oxadiazole-2-methanol, 5-methyl-, 2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Oxadiazole-2-methanol, 5-methyl-, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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